molecular formula C17H16ClN5O4S B2365443 ethyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852155-08-9

ethyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2365443
M. Wt: 421.86
InChI Key: NVILNTRRKFXCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C17H16ClN5O4S and its molecular weight is 421.86. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Analysis

  • X-ray Diffraction Techniques : The structural properties of related triazole compounds were studied using X-ray diffraction, indicating strong intermolecular hydrogen bonds and complex molecular frameworks (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
  • Synthesis and Characterization : Novel derivatives of 1,2,4-triazole, including some structurally related to the query compound, were synthesized and characterized using various spectroscopic techniques (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Chemical Synthesis and Applications

  • Synthesis of Novel Heterocyclic Compounds : Research on compounds derived from 1,2,4-triazol-4-yl acetohydrazide, structurally similar to the query, includes synthesis processes and their potential application in inhibiting certain enzymes (Bekircan, Ülker, & Menteşe, 2015).
  • Pharmaceutical Research : The compound was utilized in the synthesis of various chemical structures with potential pharmaceutical applications, as in the case of coordination polymers derived from triazole ligands for potential use in medicinal chemistry (Hu, Wang, Qian, Peng, & Huang, 2016).

Molecular Interactions and Stability

  • Molecular Stability and Docking Studies : The stability and molecular interactions of benzimidazole derivatives containing 1,2,4-triazole, similar in structure to the query compound, were analyzed using computational methods. These studies contribute to understanding their potential as EGFR inhibitors in cancer treatment (Karayel, 2021).

properties

IUPAC Name

ethyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4S/c1-2-27-15(25)9-28-17-22-21-13(7-11-8-14(24)20-16(26)19-11)23(17)12-5-3-10(18)4-6-12/h3-6,8H,2,7,9H2,1H3,(H2,19,20,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVILNTRRKFXCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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